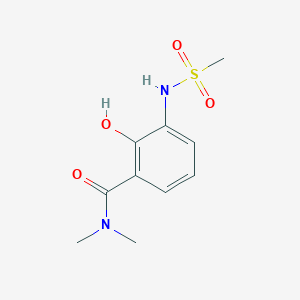
2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide is a chemical compound known for its potential pharmacological applications. It is characterized by the presence of a hydroxyl group, a dimethylamino group, and a methylsulfonamido group attached to a benzamide core. This compound has been studied for its role as an antagonist of certain receptors, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzamide derivative.
Hydroxylation: Introduction of the hydroxyl group at the 2-position of the benzamide ring.
Dimethylation: The amino group is dimethylated using dimethylamine.
Sulfonamidation: The methylsulfonamido group is introduced through a sulfonamidation reaction using methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonamido group.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or removal of the sulfonamido group.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly in the context of inflammation and immune response.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The compound exerts its effects primarily by acting as an antagonist of the CXCR1 and CXCR2 receptors. These receptors are involved in the chemotaxis of neutrophils, a process crucial for the inflammatory response. By inhibiting these receptors, 2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide can reduce inflammation and modulate immune responses .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-N,N-dimethyl-3-nitrobenzamide: Similar structure but with a nitro group instead of a methylsulfonamido group.
2-Hydroxy-N,N-dimethyl-3-(methylsulfonyl)benzamide: Similar but with a methylsulfonyl group instead of a methylsulfonamido group.
Uniqueness
2-Hydroxy-N,N-dimethyl-3-(methylsulfonamido)benzamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to act as a CXCR1 and CXCR2 antagonist sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H14N2O4S |
|---|---|
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
2-hydroxy-3-(methanesulfonamido)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H14N2O4S/c1-12(2)10(14)7-5-4-6-8(9(7)13)11-17(3,15)16/h4-6,11,13H,1-3H3 |
Clave InChI |
XZMOWZFLKSGVKK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C(=CC=C1)NS(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



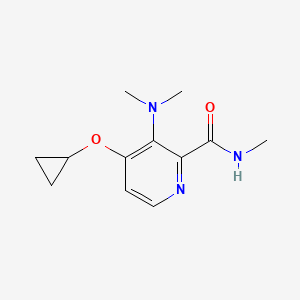
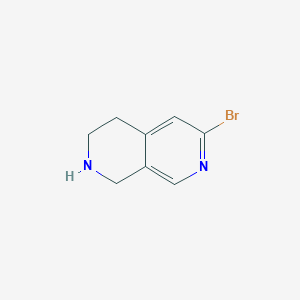



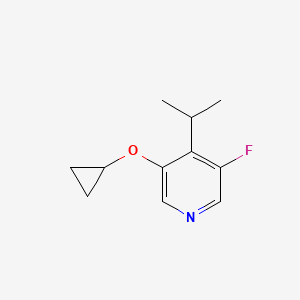


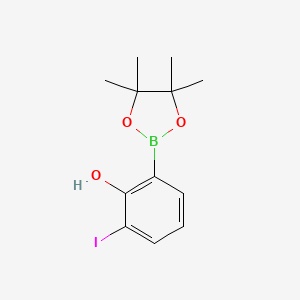

![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)


